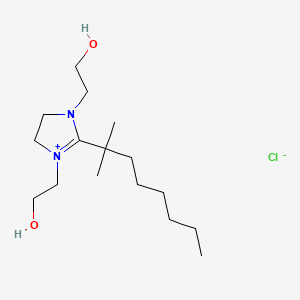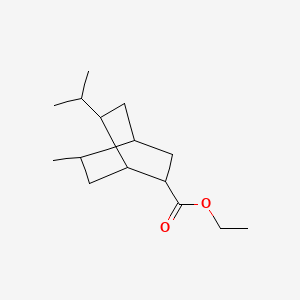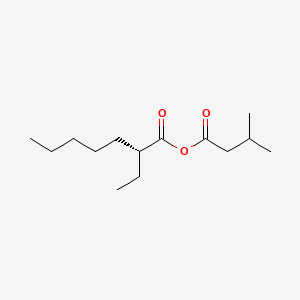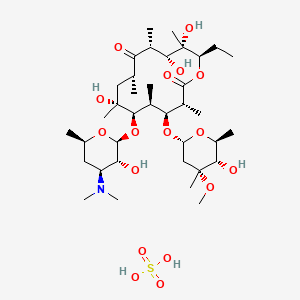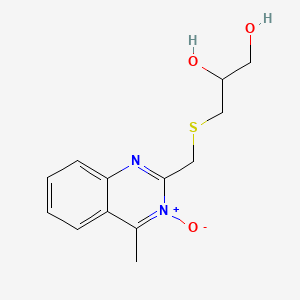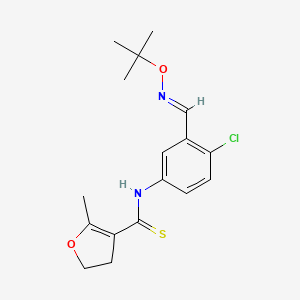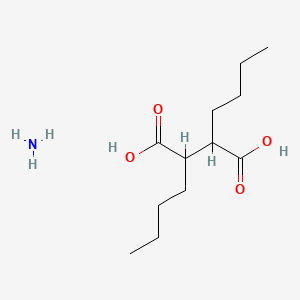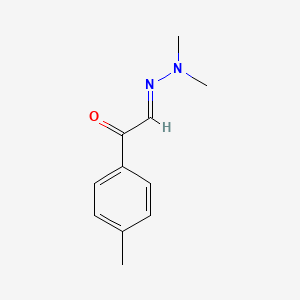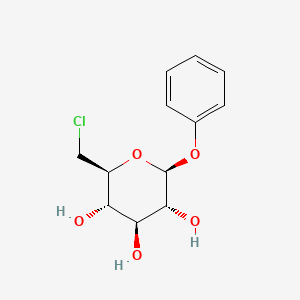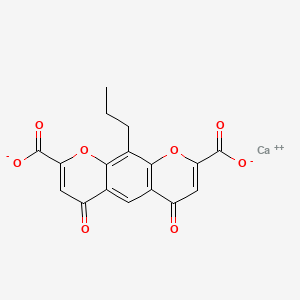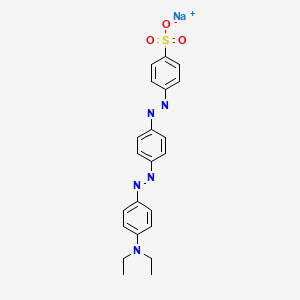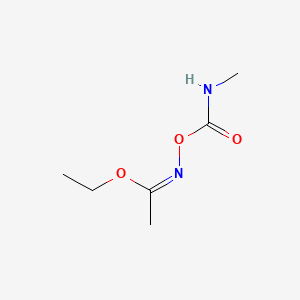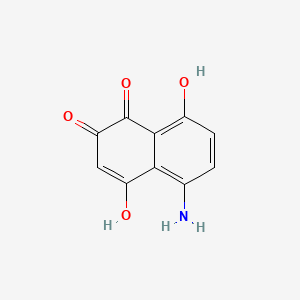
5-Amino-2,8-dihydroxy-1,4-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,8-dihydroxy-1,4-naphthalenedione is a naturally occurring organic compound formally derived from 1,4-naphthoquinone through the replacement of two hydrogen atoms by hydroxyl groups. It is one of many dihydroxynaphthoquinone structural isomers and is known for its deep red crystalline form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Method: One common synthetic route involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation.
Oxidation Method: Another method includes the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO₂).
Industrial Production Methods
Industrial production methods for 5-Amino-2,8-dihydroxy-1,4-naphthalenedione typically involve large-scale oxidation processes using manganese dioxide or similar oxidizing agents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, often using agents like manganese dioxide.
Reduction: It can be reduced under specific conditions to form various derivatives.
Substitution: Halogen derivatives of 1,4-naphthoquinone, such as 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, are formed through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide (MnO₂) is commonly used for oxidation.
Reducing Agents: Various reducing agents can be employed depending on the desired derivative.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products
Oxidation Products: Various oxidized forms of naphthoquinone derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Halogenated naphthoquinone derivatives.
Scientific Research Applications
5-Amino-2,8-dihydroxy-1,4-naphthalenedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential as an antimalarial, antibacterial, antifungal, and anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Membrane Damage: It disrupts membrane integrity, causing leakage and damage.
DNA Damage: It causes DNA leakage and damage, affecting cellular functions.
Respiratory Chain Disruption: It disrupts the respiratory chain, leading to reduced cellular respiration.
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone:
1,4-Naphthoquinone: A related compound with similar redox properties.
Uniqueness
5-Amino-2,8-dihydroxy-1,4-naphthalenedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthoquinone derivatives .
Properties
CAS No. |
500733-87-9 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-amino-4,8-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H7NO4/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3,12-13H,11H2 |
InChI Key |
KLWLNKJFFAUFBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=CC(=O)C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


